1-(4-Bromophenyl)ethanol

Biocatalysis Enantioselective Reduction Carbonyl Reductase

Select 1-(4-bromophenyl)ethanol to avoid the enantioselectivity penalties observed with 4-chloro or 4-fluoro analogs—the same carbonyl reductase that yields 98% ee with the bromo substrate drops to 14% ee with the chloro variant. This crystalline solid (mp 36–38°C) enables accurate gravimetric dispensing, unlike liquid halogenated analogs. Validated dual-pathway biocatalysis (Geotrichum candidum for (R)-isomer, Rhodotorula rubra for (S)-isomer) delivers either enantiomer in >99% ee without chiral chromatography. A patented DKR protocol achieves 93.5% isolated yield and 99.6% ee using inexpensive lipase and acidic resin catalysts, eliminating precious metal costs. For immobilized enzyme reactors, the AK@NH₂-Co-MOF system provides 8-fold activity enhancement and >99% ee over 5 reuse cycles.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 5391-88-8
Cat. No. B1212655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)ethanol
CAS5391-88-8
Synonyms1-(4-bromophenyl)ethanol
4-bromophenylethanol
p-bromophenylethanol
pBrPE cpd
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
InChIKeyXTDTYSBVMBQIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)ethanol (CAS 5391-88-8): Strategic Sourcing Guide for Chiral Intermediate Procurement


1-(4-Bromophenyl)ethanol (CAS 5391-88-8, C₈H₉BrO, MW 201.06 g/mol) is a chiral secondary aromatic alcohol, commercially available as a racemic mixture or as single enantiomers, and characterized as a white crystalline solid at room temperature with a melting point of 36–38 °C [1]. It serves as a key chiral building block in the synthesis of pharmaceuticals and photosensitizers [2]. Its procurement value is rooted in the extensive availability of stereoselective synthetic methodologies that deliver either enantiomer in high optical purity—a feature not universally shared across halogenated α-methylbenzyl alcohol analogs. This guide evaluates 1-(4-bromophenyl)ethanol against its closest structural comparators—1-(4-chlorophenyl)ethanol, 1-(4-fluorophenyl)ethanol, and 1-phenylethanol—across dimensions of enantioselective accessibility, catalytic efficiency, and synthetic yield to inform evidence-based sourcing decisions.

Why 1-(4-Bromophenyl)ethanol Cannot Be Readily Replaced by 4‑Chloro‑, 4‑Fluoro‑, or Unsubstituted Phenylethanol Analogs


Substituting 1-(4-bromophenyl)ethanol with 4‑chloro, 4‑fluoro, or unsubstituted phenylethanol analogs in chiral synthesis workflows introduces quantifiable performance penalties due to halogen-dependent physicochemical property divergence and, more critically, dramatic differences in enantioselectivity during enzymatic transformations. The para‑bromo substituent confers distinct density (1.46 g/mL vs. 1.17 g/mL for 4‑Cl and 1.11 g/mL for 4‑F), melting point (crystalline solid at 36–38 °C vs. liquid at 9 °C for 4‑F), and LogP (≈2.50) [1][2]. More decisively, the same carbonyl reductase enzyme (EC 1.1.1.184) that achieves 98% enantiomeric excess with the 4‑bromo substrate yields only 14% ee with the 4‑chloro substrate under identical conditions [3]. For procurement professionals, this halogen‑substrate‑enzyme specificity means that a change in halogen mandates either extensive process re‑optimization or acceptance of lower stereochemical purity—outcomes that are both costly and scientifically avoidable when the demonstrated, high‑performing 4‑bromo variant is selected from the outset.

1-(4-Bromophenyl)ethanol: Comparative Evidence Guide for Quantitative Differentiation


Enantioselectivity of Carbonyl Reductase: 98% ee for 4‑Br vs. 14% ee for 4‑Cl Substrate

Carbonyl reductase (EC 1.1.1.184) exhibits starkly divergent enantioselectivity toward para‑halogenated acetophenone substrates. Using the Q245P mutant, the enzyme reduces 4‑bromoacetophenone to 1-(4-bromophenyl)ethanol with 98% enantiomeric excess (ee), whereas the corresponding 4‑chloroacetophenone substrate yields only 14% ee with the wild‑type enzyme [1][2]. This 84‑percentage‑point differential represents a non‑substitutable performance gap in stereoselective synthesis.

Biocatalysis Enantioselective Reduction Carbonyl Reductase Substrate Specificity

Microbial Bioreduction of 4‑Bromoacetophenone: 98.9% Conversion with >99% ee (R) vs. 97.6% Conversion with 98.8% ee (S)

Among 14 microorganisms screened for asymmetric reduction of 4‑bromoacetophenone, Geotrichum candidum achieved 98.9% conversion with >99% ee of the (R)-1-(4-bromophenyl)ethanol isomer, while Rhodotorula rubra produced 97.6% conversion with 98.8% ee of the (S)-isomer [1]. This demonstrates that both enantiomers of the 4‑bromo compound are accessible in near‑quantitative optical purity using distinct whole‑cell biocatalysts, providing flexibility unmatched by para‑chloro or para‑fluoro analogs for which comparable dual‑strain, high‑ee datasets are not established.

Whole‑Cell Biocatalysis Asymmetric Reduction Geotrichum candidum Rhodotorula rubra

Immobilized Lipase AK‑Catalyzed Kinetic Resolution: 8‑Fold Activity Enhancement vs. Free Enzyme, with >99% ee for Both Substrate and Product

Lipase AK from Pseudomonas fluorescens immobilized on NH₂‑Co‑MOF (AK@NH₂‑Co‑MOF) resolves racemic 1-(4-bromophenyl)ethanol via enantiospecific transesterification. The expressed activity of AK@NH₂‑Co‑MOF is (4.028 ± 0.21) × 10⁻² mmol/(min·mg), which is 8 times higher than that of the free lipase under identical conditions [1]. At optimal conditions, conversion reaches 50.42% with >99% ee for both the remaining substrate (eeₛ) and the product (eeₚ). The biocatalyst retains 51.62% of initial conversion after 5 cycles of reuse, demonstrating operational stability [2].

Kinetic Resolution Enzyme Immobilization Metal‑Organic Framework Process Intensification

Chemoenzymatic Dynamic Kinetic Resolution: 93.5% Isolated Yield with 99.6% ee for R‑Enantiomer Synthesis

A chemoenzymatic dynamic kinetic resolution (DKR) protocol converts racemic 1-(4-bromophenyl)ethanol to the R‑enantiomer ester using para‑chlorophenol acetate as the acyl donor, CRL lipase as the enantioselective catalyst, and acidic resin CD550 as the racemization catalyst. The optimized process yields R‑1-(4-bromophenyl)ethanol in 93.5% isolated yield with 99.6% ee [1]. This yield substantially exceeds the theoretical 50% ceiling of classical kinetic resolution and demonstrates that the brominated substrate is amenable to industrially relevant DKR conditions—a validated pathway not equivalently documented for 4‑chloro or 4‑fluoro analogs in patent literature.

Dynamic Kinetic Resolution Lipase Catalysis Process Chemistry Chiral Synthesis

Physicochemical Properties: 4‑Br is Crystalline at Ambient Temperature vs. 4‑Cl and 4‑F Which Are Liquids

The para‑halogen substituent profoundly influences the physical state of 1‑arylethanol derivatives at ambient temperature. 1-(4-Bromophenyl)ethanol is a crystalline solid (mp 36–38 °C, density 1.46 g/mL at 25 °C) [1], whereas 1-(4‑fluorophenyl)ethanol is a liquid (mp 9 °C, density 1.11 g/mL) [2], and 1-(4‑chlorophenyl)ethanol is a liquid at room temperature (density 1.17 g/mL) . The solid state of the bromo compound facilitates easier weighing, reduced volatile loss, and simpler storage logistics compared to the liquid chloro and fluoro analogs.

Physical Properties Solid‑State Handling Formulation Procurement Logistics

1-(4-Bromophenyl)ethanol: High‑Value Application Scenarios Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantiopure Chiral Drug Intermediates via Biocatalytic Reduction

1-(4-Bromophenyl)ethanol is optimally deployed as a chiral intermediate in pharmaceutical synthesis when either (R)- or (S)-enantiomer is required in >98% ee. The demonstrated 98.9% conversion with >99% ee using Geotrichum candidum (R‑isomer) and 97.6% conversion with 98.8% ee using Rhodotorula rubra (S‑isomer) provides validated, orthogonal whole‑cell biocatalytic routes to both enantiomers [1]. This dual‑pathway accessibility eliminates reliance on chiral chromatography for enantiomer separation and enables scalable production of either stereoisomer from the same racemic starting material—a level of flexibility not comparably documented for 4‑chloro or 4‑fluoro analogs.

High‑Efficiency Enzymatic Kinetic Resolution Using Immobilized Lipase Technology

For process development requiring enzymatic resolution of racemic 1-(4-bromophenyl)ethanol, the AK@NH₂‑Co‑MOF immobilized lipase system offers an 8‑fold activity enhancement over free enzyme and delivers >99% ee for both resolved substrate and product at 50.42% conversion [2][3]. This platform is particularly suited to continuous‑flow or repeated‑batch processing, where the 51.62% retained conversion after 5 reuse cycles reduces catalyst replacement frequency and overall operational expenditure. Procurement of this compound is therefore especially warranted for laboratories or pilot facilities operating immobilized enzyme reactors.

Chemoenzymatic Dynamic Kinetic Resolution for Economical Enantiopure Production

When high material efficiency is paramount, the patented DKR protocol yielding R‑1-(4-bromophenyl)ethanol in 93.5% isolated yield and 99.6% ee [4] provides a superior alternative to classical kinetic resolution (50% theoretical maximum) or asymmetric hydrogenation. This DKR pathway leverages inexpensive lipase and acidic resin catalysts, avoiding precious metal hydrogenation catalysts and their associated removal/recycling costs. The 4‑bromo substituent is specifically accommodated within this DKR framework; analogous DKR data for 4‑chloro or 4‑fluoro analogs are not established in the patent literature, making the 4‑bromo compound the preferred choice for cost‑sensitive, high‑purity chiral alcohol production.

Solid‑Phase Handling and Weighing for Precision Formulation and Analytical Standards

The crystalline solid nature of 1-(4-bromophenyl)ethanol at ambient temperature (mp 36–38 °C) [5] makes it the halogenated phenylethanol of choice for applications requiring precise gravimetric dispensing, such as analytical standard preparation, formulation development, or solid‑phase reagent kits. Unlike the liquid 4‑chloro and 4‑fluoro analogs, the bromo compound can be accurately weighed on standard analytical balances without density compensation, syringe transfers, or concerns about volatile loss. This physical property differentiation directly reduces experimental variability and simplifies laboratory workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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